molecular formula C6H7ClN2O B1587467 2-chloro-4-ethoxypyrimidine CAS No. 83774-09-8

2-chloro-4-ethoxypyrimidine

Cat. No.: B1587467
CAS No.: 83774-09-8
M. Wt: 158.58 g/mol
InChI Key: PXTBPZQWBZWDFS-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .

Mode of Action

2-Chloro-4-ethoxy-pyrimidine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the interaction of 2-Chloro-4-ethoxy-pyrimidine with a palladium catalyst. The palladium undergoes oxidative addition with the 2-Chloro-4-ethoxy-pyrimidine, forming a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-ethoxy-pyrimidine participates, is a key step in various biochemical pathways. This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The suzuki–miyaura cross-coupling reaction, in which 2-chloro-4-ethoxy-pyrimidine participates, is known to result in the formation of new carbon–carbon bonds . These bonds can significantly alter the structure and function of molecules, leading to various downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-ethoxy-pyrimidine. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reaction.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-ethoxypyrimidine is involved in biochemical reactions that lead to the synthesis of novel compounds. It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides

Cellular Effects

The cellular effects of this compound are not fully understood. Pyrimidines, the class of compounds to which 2-Chloro-4-ethoxy-pyrimidine belongs, are known to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in cobalt-catalyzed cross-coupling reactions with aryl halides This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity

Metabolic Pathways

Pyrimidines, the class of compounds to which this compound belongs, are involved in a wide range of metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-ethoxypyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium ethoxide. The reaction is carried out at low temperatures (0°-5°C) to ensure the selective formation of the desired product . The general reaction scheme is as follows:

[ \text{2,4-dichloropyrimidine} + \text{sodium ethoxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: Although less common, the ethoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products can include oxidized or reduced derivatives of the original compound.

Comparison with Similar Compounds

2-Chloro-4-ethoxypyrimidine can be compared with other similar compounds, such as:

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-chloro-4-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTBPZQWBZWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406132
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83774-09-8
Record name 2-chloro-4-ethoxy-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-ethoxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (20 g, 0.13 mmol) in 240 mL of anhydrous EtOH was added slowly 1M NaOEt in EtOH over 2 hrs at −3° C. under nitrogen atmosphere. The resulting mixture was stirred at room temperature for 1 hour. The organic solvent was evaporated in vacuo and the residue was partioned between water and Et2O. The aqueous phase was extracted with Et2O and the combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated to give the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (Aldrich, 10.0 g, 67.12 mmol) in abs. EtOH (120 mL) at -3° C. under nitrogen atmosphere was slowly added (over 2 hours) 1M NaOEt/EtOH (68 mL, 68 mmol) and the resulting mixture stirred for 1 hour. Solvent was evaporated in vacuo and the residue partitioned between H2O and Et2O. The aqueous phase was extracted with Et2O and the combined organic phase was washed with brine, dried (Na2SO4) and evaporated (water aspirator pump, 35° C.). The resulting residue was filtered and washed with petroleum ether to provide the desired product (8.05 g, 75%) as a yellowish solid: mp 30-31° C. (lit. 35° C.); 1H NMR (CDCl3): δ 1.40 (t, J=7.2 Hz, 3H), 4.44 (quartet, J=7.2 Hz, 2H), 6.62 (d, J=5.7 Hz, 1H), 8.27 (d, J=5.7 Hz, 1H); MS m/z 161 (M+3, 34%), 159 (M+1, 100%). Anal. Calcd. for C6H7ClN2O: C, 45.44; H, 4.45; N, 17.66; Cl, 22.36. Found: C, 45.32; H, 4.41; N, 17.60; Cl, 22.43.
Quantity
10 g
Type
reactant
Reaction Step One
Name
NaOEt EtOH
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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